molecular formula C13H12O5 B14312356 4-Acryloyl-1,2-phenylene diacetate CAS No. 109549-53-3

4-Acryloyl-1,2-phenylene diacetate

Cat. No.: B14312356
CAS No.: 109549-53-3
M. Wt: 248.23 g/mol
InChI Key: OZQXBZQGGGRECW-UHFFFAOYSA-N
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Description

4-Acryloyl-1,2-phenylene diacetate is an organic compound that belongs to the class of acrylate esters. These compounds are known for their reactivity and are widely used in various chemical processes and industrial applications. The structure of this compound consists of an acryloyl group attached to a phenylene ring, which is further substituted with two acetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acryloyl-1,2-phenylene diacetate typically involves the reaction of acryloyl chloride with 1,2-dihydroxybenzene in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as better control over reaction conditions, reduced formation of by-products, and higher efficiency . The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the production rate and yield.

Chemical Reactions Analysis

Types of Reactions

4-Acryloyl-1,2-phenylene diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acryloyl-1,2-phenylene diacetate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of 4-Acryloyl-1,2-phenylene diacetate involves its reactivity towards nucleophiles and electrophiles. The acryloyl group is highly reactive and can undergo polymerization reactions. The phenylene ring can participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acryloyl-1,2-phenylene diacetate is unique due to its dual functionality, combining the reactivity of the acryloyl group with the aromatic stability of the phenylene ring. This makes it a valuable compound in both synthetic organic chemistry and industrial applications .

Properties

CAS No.

109549-53-3

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

(2-acetyloxy-4-prop-2-enoylphenyl) acetate

InChI

InChI=1S/C13H12O5/c1-4-11(16)10-5-6-12(17-8(2)14)13(7-10)18-9(3)15/h4-7H,1H2,2-3H3

InChI Key

OZQXBZQGGGRECW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C(=O)C=C)OC(=O)C

Origin of Product

United States

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